molecular formula C15H20N2O2S B4235539 N-(4-isopropylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

N-(4-isopropylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Cat. No.: B4235539
M. Wt: 292.4 g/mol
InChI Key: UNKFVHHXDFFZQE-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of an isopropylphenyl group, a thiomorpholine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the following steps:

    Formation of the Isopropylphenyl Intermediate: The starting material, 4-isopropylphenylamine, undergoes a reaction with acetic anhydride to form N-(4-isopropylphenyl)acetamide.

    Thiomorpholine Ring Formation: The intermediate is then reacted with a thiomorpholine derivative under specific conditions to introduce the thiomorpholine ring.

    Final Product Formation: The final step involves the oxidation of the thiomorpholine ring to form the 3-oxo-2-thiomorpholinyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be further oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to form different derivatives with altered properties.

    Substitution: The isopropylphenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-isopropylphenyl)acetamide: Lacks the thiomorpholine ring, making it less complex.

    2-(3-oxo-2-thiomorpholinyl)acetamide: Lacks the isopropylphenyl group, altering its properties.

Uniqueness

N-(4-isopropylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is unique due to the combination of the isopropylphenyl group and the thiomorpholine ring, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-(3-oxothiomorpholin-2-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-10(2)11-3-5-12(6-4-11)17-14(18)9-13-15(19)16-7-8-20-13/h3-6,10,13H,7-9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKFVHHXDFFZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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